5-Isoxazolealanine, 3-methyl-(6CI) is a heterocyclic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered aromatic rings containing both nitrogen and oxygen atoms, which contribute to their diverse biological activities. This compound specifically has garnered interest due to its potential therapeutic applications and unique structural properties.
The synthesis of 5-Isoxazolealanine, 3-methyl-(6CI) can be traced back to various synthetic methodologies that involve the coupling of isoxazole derivatives with amino acids or their analogs. The compound's development is often reported in studies focusing on medicinal chemistry and drug design.
5-Isoxazolealanine, 3-methyl-(6CI) can be classified as:
The synthesis of 5-Isoxazolealanine, 3-methyl-(6CI) typically involves multi-step reactions. A common approach includes:
The synthesis often employs techniques such as:
The molecular structure of 5-Isoxazolealanine, 3-methyl-(6CI) features:
Key structural data includes:
5-Isoxazolealanine, 3-methyl-(6CI) can undergo various chemical reactions including:
The reactivity profile of this compound can be analyzed using:
The mechanism of action for 5-Isoxazolealanine, 3-methyl-(6CI) primarily involves its interaction with biological targets, which may include enzymes or receptors. The presence of the isoxazole moiety allows for specific binding interactions due to its electron-rich nature.
Research indicates that compounds with similar structures exhibit:
Key physical properties include:
Relevant chemical properties include:
Analytical methods such as High Performance Liquid Chromatography (HPLC) are commonly used to assess purity and stability over time.
5-Isoxazolealanine, 3-methyl-(6CI) finds applications in various scientific fields:
Research continues to explore its full therapeutic potential and mechanisms through advanced synthetic methodologies and biological evaluations.
5-Isoxazolealanine,3-methyl-(6CI) is a specialized unnatural amino acid with the systematic IUPAC name (2S)-2-amino-3-(3-methyl-1,2-oxazol-5-yl)propanoic acid. Its molecular formula is C7H10N2O3, corresponding to a molecular weight of 170.17 g/mol. The compound carries the CAS Registry Number 100959-34-0 and is cataloged under diverse synonyms across chemical databases, including 3-(3-Methyl-5-isoxazolyl)alanine and α-amino-3-methyl-5-isoxazolepropanoic acid. Its MDL identifier (MFCD05863504) and PubChem CID (15944600) facilitate precise tracking in biochemical research. The "6CI" designation references the sixth collective index of Chemical Abstracts Service nomenclature rules [1] [2] [5].
Table 1: Nomenclature and Identifiers
Category | Descriptor |
---|---|
Systematic Name | (2S)-2-amino-3-(3-methyl-1,2-oxazol-5-yl)propanoic acid |
CAS Registry Number | 100959-34-0 |
Molecular Formula | C7H10N2O3 |
Molecular Weight | 170.17 g/mol |
Common Synonyms | 3-(3-Methyl-5-isoxazolyl)alanine; 5-Isoxazolepropanoic acid, α-amino-3-methyl- |
PubChem CID | 15944600 |
The molecule integrates an isoxazole heterocycle—a five-membered ring containing adjacent nitrogen and oxygen atoms—linked to an alanine backbone via a methylene bridge. The 3-methyl substituent on the isoxazole ring enhances hydrophobic interactions while preserving the ring’s planarity and dipole moment (1.54 Debye). This heterocycle functions as a bioisostere for carboxylic acid or ester groups, offering metabolic stability against enzymatic degradation compared to natural amino acids. Its hydrogen-bond accepting capacity (via N and O atoms) enables targeted molecular recognition in protein binding sites. Isoxazole derivatives exhibit broad bioactivity profiles, evidenced by FDA-approved drugs like leflunomide (anti-arthritic) and sulfisoxazole (antibiotic), underscoring the pharmacophore’s versatility in medicinal chemistry [3] [7] [10].
Table 2: Physicochemical Properties
Property | Value | Significance |
---|---|---|
Boiling Point | 348.2°C (at 760 mmHg) | Indicates thermal stability |
Density | 1.311 g/cm³ | Reflects molecular packing efficiency |
LogP | ~0.5 (estimated) | Suggests moderate lipophilicity |
Hydrogen Bond Acceptors | 4 | Influences solubility and target binding |
Hydrogen Bond Donors | 2 | Impacts protein interaction capacity |
Unlike the 22 genetically encoded amino acids in eukaryotes, 5-Isoxazolealanine,3-methyl-(6CI) is non-proteinogenic, meaning it is absent from ribosomal protein biosynthesis. It structurally mimics β-amino acids due to the carboxamide-like orientation of its side chain, though it retains the α-amino acid backbone. This hybrid configuration enables its use in peptidomimetic design, where incorporation into peptide sequences enhances resistance to proteolytic cleavage. Studies demonstrate that such unnatural analogs improve peptide therapeutics’ bioavailability by stabilizing backbone conformations and eliminating enzyme recognition sites. For example, substituting natural residues with isoxazole-containing analogs in anti-angiogenic heptapeptides reduces degradation by angiotensin-converting enzyme (ACE) [3] [4] [8].
The compound emerged during the late 20th-century expansion of unnatural amino acid (UAA) research, driven by demands for peptide-based therapeutics with enhanced pharmacokinetics. Early methodologies relied on chemical synthesis via alkylation or carboxylation of glycine equivalents, but stereoselectivity challenges limited yields. The development of orthogonal tRNA-synthetase systems (e.g., Methanocaldococcus jannaschii tyrosyl-tRNA synthetase) enabled site-specific incorporation of UAAs like 5-Isoxazolealanine into proteins in E. coli and yeast. Such advances positioned isoxazole-bearing amino acids as tools for modulating peptide stability and bioactivity, exemplified by their role in immunosuppressant cyclosporine analogs [3] [6] [7].
Table 3: Key Milestones in Unnatural Amino Acid Applications
Year | Development | Significance |
---|---|---|
1988 | Ribozyme autoaminoacylation systems described | Explained evolutionary exclusion of non-proteinogenic amino acids |
2001 | Engineered tRNA-synthetase for UAA incorporation | Enabled genetic encoding of novel amino acids |
2017 | Ultrasonic-agitated solid-phase synthesis protocols | Facilitated coupling of resistant β-amino acids |
2022 | Isoxazole-β-amino acid hybrids in peptidomimetics | Demonstrated enhanced proteolytic stability |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2